molecular formula C12H8F5N3S B1412475 5-Fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-4-methyl-6-(methylthio)pyrimidine CAS No. 1823183-51-2

5-Fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-4-methyl-6-(methylthio)pyrimidine

Cat. No.: B1412475
CAS No.: 1823183-51-2
M. Wt: 321.27 g/mol
InChI Key: MOSKLDYYTVKSOQ-UHFFFAOYSA-N
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Description

5-Fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-4-methyl-6-(methylthio)pyrimidine is a useful research compound. Its molecular formula is C12H8F5N3S and its molecular weight is 321.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

5-Fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-4-methyl-6-(methylthio)pyrimidine is a complex organic compound with significant potential in medicinal chemistry. This compound, characterized by its unique substitution pattern, has been explored for various biological activities, particularly in the fields of oncology and virology.

  • Molecular Formula : C12H8F5N3S
  • Molecular Weight : 321.27 g/mol
  • CAS Number : 1823182-78-0

The compound features a pyrimidine ring, which is known for its biological activity, particularly as a component in nucleoside analogs. The presence of fluorine and trifluoromethyl groups enhances its lipophilicity and potential binding affinity to biological targets.

The biological activity of this compound can be attributed to its interaction with various molecular targets. The fluorine and trifluoromethyl groups likely increase the compound's binding affinity to enzymes or receptors involved in critical biochemical pathways. The methylthio group may modulate the compound's reactivity and stability, influencing its pharmacological properties.

Anticancer Activity

Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, studies have shown that modifications at the C5 position of pyrimidine nucleosides can enhance their efficacy against cancer cells by inhibiting DNA synthesis and promoting apoptosis. The specific anticancer activity of this compound is currently under investigation, but its structural similarities to known anticancer agents suggest a promising therapeutic potential.

Antiviral Activity

Pyrimidine derivatives are also recognized for their antiviral properties. The mechanism often involves the incorporation of these compounds into viral DNA or RNA, leading to chain termination during replication. Preliminary studies suggest that this compound may exhibit similar antiviral effects, particularly against RNA viruses, by disrupting viral replication processes.

Study 1: Synthesis and Anticancer Evaluation

A recent study focused on synthesizing derivatives of pyrimidine compounds and evaluating their anticancer activity against various cell lines. The findings indicated that modifications at the C4 and C6 positions significantly enhanced cytotoxic effects compared to unmodified analogs. This supports the hypothesis that this compound could possess similar or enhanced activity due to its unique structure .

Study 2: Antiviral Mechanisms

Another investigation explored the antiviral mechanisms of fluorinated pyrimidines. It was found that these compounds effectively inhibited viral replication by integrating into the viral genome, thereby preventing further propagation. This study highlights the potential application of this compound in developing antiviral therapies .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
5-Fluoro-2-(trifluoromethyl)pyridineLacks methylthio groupModerate antiviral activity
2-(3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)pyrimidineLacks methylthio groupAnticancer properties
4-(Methylthio)pyrimidineLacks fluorine groupsLimited bioactivity

The unique combination of fluorinated groups and methylthio substitution in this compound sets it apart from similar compounds, potentially enhancing its pharmacological profile.

Properties

IUPAC Name

5-fluoro-2-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]-4-methyl-6-methylsulfanylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F5N3S/c1-5-8(14)11(21-2)20-10(19-5)9-7(13)3-6(4-18-9)12(15,16)17/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOSKLDYYTVKSOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)C2=C(C=C(C=N2)C(F)(F)F)F)SC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F5N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-4-methyl-6-(methylthio)pyrimidine
Reactant of Route 2
Reactant of Route 2
5-Fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-4-methyl-6-(methylthio)pyrimidine
Reactant of Route 3
Reactant of Route 3
5-Fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-4-methyl-6-(methylthio)pyrimidine
Reactant of Route 4
5-Fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-4-methyl-6-(methylthio)pyrimidine
Reactant of Route 5
5-Fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-4-methyl-6-(methylthio)pyrimidine
Reactant of Route 6
5-Fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-4-methyl-6-(methylthio)pyrimidine

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